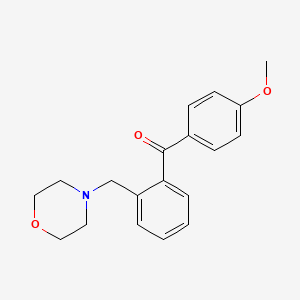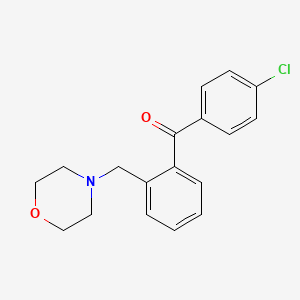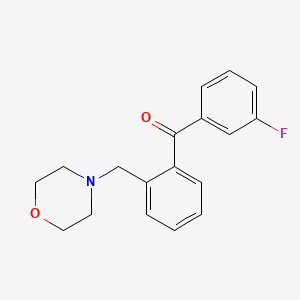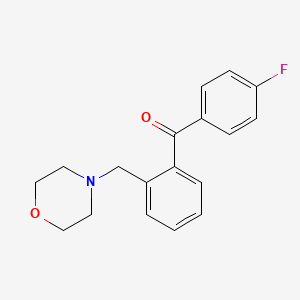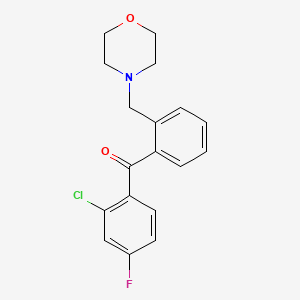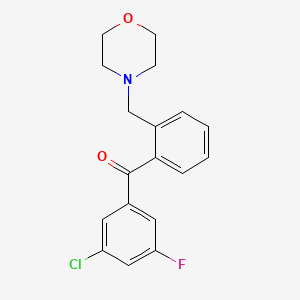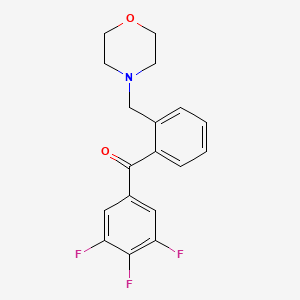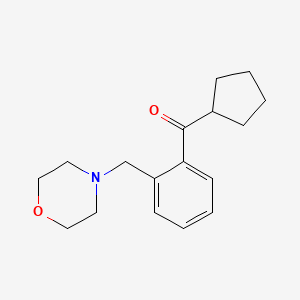![molecular formula C17H23NO3 B1327313 Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898755-56-1](/img/structure/B1327313.png)
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C17H23NO3 . It has a molecular weight of 289.37 .
Molecular Structure Analysis
The InChI code for Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is1S/C17H23NO3/c1-2-21-17(20)6-3-5-16(19)15-9-7-14(8-10-15)13-18-11-4-12-18/h7-10H,2-6,11-13H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate has a molecular weight of 289.37 . The IUPAC name for this compound is ethyl 5-[4-(1-azetidinylmethyl)phenyl]-5-oxopentanoate .Aplicaciones Científicas De Investigación
Oncology Applications: Non-Small Cell Lung Cancer Treatment
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed to treat non-small cell lung cancer (NSCLC), particularly targeting mutated forms of EGFR that are resistant to first-generation EGFR TKIs. AZD-9291 binds to the ATP binding site of EGFR by targeting Cys 797 and shows about 200 times greater potency against mutant EGFR than wild-type EGFR .
This compound is particularly effective against mutations such as EGFR (exon 19 deletion), EGFR (L858R/T790M), and wild-type EGFR, with IC50 values of 17 nM, 15 nM, and 480 nM respectively. It overcomes the T790M EGFR TKI resistance mutation, which is a common cause of disease progression in patients with advanced EGFR-mutant NSCLC .
Propiedades
IUPAC Name |
ethyl 5-[2-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)10-5-9-16(19)15-8-4-3-7-14(15)13-18-11-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVKRFCTUZIKLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643738 |
Source


|
| Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(azetidin-1-ylmethyl)phenyl)-5-oxopentanoate | |
CAS RN |
898755-56-1 |
Source


|
| Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



